2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,7-dichloropyrimidine with methylthiourea in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a polar solvent like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The methylthio group can be oxidized to a sulfoxide or sulfone, and the compound can also undergo reduction reactions.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
Substituted Derivatives: Products where chlorine atoms are replaced by other functional groups.
Oxidized Products: Sulfoxides and sulfones.
Cyclized Products: More complex heterocyclic compounds.
Scientific Research Applications
2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and optoelectronic devices.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,7-Dichloroimidazo[1,2-c]pyrimidine: Lacks the methylthio group, which affects its reactivity and biological activity.
5-Methylthioimidazo[1,2-c]pyrimidine: Lacks the chlorine atoms, resulting in different chemical properties and applications.
Uniqueness
2,7-Dichloro-5-(methylthio)imidazo[1,2-c]pyrimidine is unique due to the presence of both chlorine and methylthio groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with biological targets and unique electronic properties useful in materials science .
Properties
CAS No. |
27420-38-8 |
---|---|
Molecular Formula |
C7H5Cl2N3S |
Molecular Weight |
234.11 g/mol |
IUPAC Name |
2,7-dichloro-5-methylsulfanylimidazo[1,2-c]pyrimidine |
InChI |
InChI=1S/C7H5Cl2N3S/c1-13-7-11-4(8)2-6-10-5(9)3-12(6)7/h2-3H,1H3 |
InChI Key |
HKGYJVJWTJBPNG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC2=NC(=CN21)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.